N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide, also known as BTA-EG6, is a chemical compound that has shown potential in scientific research. It is a small molecule inhibitor of protein-protein interactions that has been studied for its ability to modulate biological pathways and treat various diseases.
Mechanism of Action
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide inhibits protein-protein interactions by binding to the interface between the two proteins, preventing their interaction. This mechanism of action has been demonstrated in various studies, including the inhibition of Bcl-2 and Bax interaction in cancer cells and the inhibition of protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative disease research, this compound has been shown to decrease the aggregation of proteins associated with disease progression. In infectious disease research, this compound has been shown to inhibit viral replication.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide is its ability to selectively inhibit protein-protein interactions, making it a useful tool in studying biological pathways. Additionally, this compound has shown promise in various research applications, making it a versatile compound for scientific research. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide. One potential direction is the development of this compound analogs with improved solubility and potency. Additionally, further studies on the mechanism of action of this compound could lead to the discovery of new biological pathways and potential therapeutic targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential treatment for various diseases.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide has been studied for its potential in various scientific research applications, including cancer therapy, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit the interaction between proteins involved in cancer cell proliferation and metastasis, such as Bcl-2 and Bax. This compound has also been studied for its ability to modulate the aggregation of proteins associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, this compound has shown promise as an antiviral agent, inhibiting the replication of viruses such as HIV and influenza.
properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)17(21)19-11-13-7-9-14(10-8-13)18-20-15-5-3-4-6-16(15)22-18/h3-10,12H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUNIPBWAFQMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.